1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane
Overview
Description
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane is an organotin compound with the molecular formula C20H42O5Sn2. It is known for its utility in various chemical reactions and industrial applications. This compound is characterized by its unique structure, which includes two tin atoms bonded to butyl groups and acetoxy groups.
Scientific Research Applications
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and catalyst in organic synthesis.
Medicine: Research is ongoing into its potential use in pharmaceuticals.
Industry: It is used in the production of polymers, coatings, and other materials
Safety and Hazards
Mechanism of Action
Target of Action
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane is an organotin compound . Organotin compounds are known for their wide range of applications in industrial chemistry, pharmaceuticals, and LED manufacturing
Mode of Action
It is commonly used as a reagent and catalyst in organic synthesis . It acts as a stabilizer and activator in free radical polymerization reactions .
Biochemical Pathways
Given its role in free radical polymerization reactions, it can be inferred that it may influence pathways related to polymer synthesis and degradation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the available resources. As a general rule, the pharmacokinetic properties of a compound are influenced by its chemical structure and physical properties. For instance, its molecular weight is 599.96 , which could impact its absorption and distribution.
Result of Action
As a reagent and catalyst in organic synthesis, it likely facilitates the formation of new chemical bonds, leading to the synthesis of new compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has a melting point of 56-58 °C , suggesting that its physical state and reactivity could be influenced by temperature. Furthermore, it should be stored in sealed containers and kept away from fire sources and oxidizing agents .
Biochemical Analysis
Biochemical Properties
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of therapeutic compounds. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex molecular structures. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research and drug development .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating the activity of key signaling molecules and transcription factors. This modulation can lead to changes in cellular behavior, such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding can result in changes in gene expression and alterations in cellular function. The precise nature of these interactions depends on the specific biomolecules involved and the cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods. This temporal aspect is essential for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the efficacy of therapeutic agents. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in biomedical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence the overall metabolic state of cells and tissues, affecting their function and health. Detailed studies on the metabolic interactions of this compound are essential for understanding its broader biological impact .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution pattern of this compound can influence its activity and effectiveness in biochemical applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is crucial for elucidating its precise role in cellular processes .
Preparation Methods
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane can be synthesized through several methods. One common synthetic route involves the reaction of dibutyltin oxide with acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar reactions but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The acetoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Comparison with Similar Compounds
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane can be compared with other organotin compounds such as:
Dibutyltin oxide: Similar in structure but lacks the acetoxy groups.
Tributyltin acetate: Contains three butyl groups and one acetoxy group.
Tetrabutyltin: Contains four butyl groups without any acetoxy groups. The uniqueness of this compound lies in its specific combination of butyl and acetoxy groups, which confer distinct reactivity and applications .
Properties
IUPAC Name |
[[acetyloxy(dibutyl)stannyl]oxy-dibutylstannyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9.2C2H4O2.O.2Sn/c4*1-3-4-2;2*1-2(3)4;;;/h4*1,3-4H2,2H3;2*1H3,(H,3,4);;;/q;;;;;;;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHADLTXDDGZFX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C)O[Sn](CCCC)(CCCC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O5Sn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052263 | |
Record name | 1,3-Bis(acetyloxy)-1,1,3,3-tetrabutyldistannoxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5967-09-9 | |
Record name | 1,1′-(1,1,3,3-Tetrabutyl-1,3-distannoxanediyl) diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5967-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005967099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Bis(acetyloxy)-1,1,3,3-tetrabutyldistannoxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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